(3R)-3-amino-4-hydroxy-4-oxobutanoate
Description
(3R)-3-Amino-4-hydroxy-4-oxobutanoate is a chiral carboxylic acid derivative with a molecular formula of C₄H₇NO₄. Its structure features:
- An amino group (-NH₂) at the C3 position (R-configuration).
- A hydroxyl group (-OH) and oxo group (=O) at the C4 position.
The stereochemistry (3R) may confer specificity in biochemical interactions.
Properties
Molecular Formula |
C4H6NO4- |
|---|---|
Molecular Weight |
132.09 g/mol |
IUPAC Name |
(3R)-3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/p-1/t2-/m1/s1 |
InChI Key |
CKLJMWTZIZZHCS-UWTATZPHSA-M |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)[O-] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Brønsted Base-Catalyzed Aldol Reaction
Organocatalytic methods enable stereoselective synthesis of β-hydroxy α-amino acids. Using a chiral Brønsted base catalyst, glycine imine derivatives react with ketones to form the target compound with syn-selectivity (dr > 20:1) and high enantiomeric excess (99% ee). For (3R)-3-amino-4-hydroxy-4-oxobutanoate, ethyl oxaloacetate serves as the electrophilic partner, while a tert-leucine-derived imine provides the amino group.
Reaction Mechanism:
-
Enamine Formation : The glycine imine reacts with the catalyst to form a chiral enamine intermediate.
-
Aldol Addition : Nucleophilic attack on ethyl oxaloacetate yields the β-hydroxy α-amino ester.
-
Hydrolysis : Acidic workup removes the imine protecting group, yielding the free acid.
Example Protocol :
Multi-Step Organic Synthesis
Traditional synthetic routes involve sequential functionalization of aspartic acid derivatives:
-
Amino Protection : Boc-group protection of aspartic acid’s α-amino group.
-
Hydroxylation : Sharpless asymmetric dihydroxylation introduces the β-hydroxy group (ee > 90%).
-
Oxidation : TEMPO-mediated oxidation of the primary alcohol to the oxo group.
-
Deprotection : TFA-mediated removal of the Boc group.
Limitations:
-
Step Count : Four steps reduce overall yield (typically 30–40%).
-
Cost : Chiral auxiliaries and oxidants increase production expenses.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Brønsted Base Catalysis | 48 | 99 | Moderate | 120 |
| Biocatalytic Reduction | 85 | 99.9 | High | 90 |
| Multi-Step Synthesis | 35 | 90 | Low | 200 |
Key Insights :
-
Biocatalytic methods excel in scalability and enantioselectivity but require genetic engineering for substrate flexibility.
-
Organocatalysis offers superior stereocontrol but struggles with solvent-intensive purification.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-4-hydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional keto groups.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Compounds with additional keto groups.
Reduction Products: Compounds with additional hydroxyl groups.
Substitution Products: Derivatives with various functional groups replacing the amino group.
Scientific Research Applications
(3R)-3-amino-4-hydroxy-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (3R)-3-amino-4-hydroxy-4-oxobutanoate exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Participating in metabolic pathways, influencing biochemical processes such as amino acid metabolism and energy production.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between (3R)-3-amino-4-hydroxy-4-oxobutanoate and related compounds identified in the evidence:
Key Observations
Functional Group Influence: The amino group in the target compound contrasts with the hydroxy group in (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoic acid , which may alter polarity and hydrogen-bonding capacity. The phosphonooxy group in the latter compound suggests involvement in phosphorylation-dependent pathways, unlike the target molecule.
Synthetic Accessibility: Ethyl (R)-4-(benzyl(methyl)amino)-3-hydroxy-4-oxobutanoate was synthesized with 93% yield using a chiral catalyst , demonstrating efficient methodologies that could inspire analogous routes for the target compound.
Aromatic vs. Aliphatic Moieties :
- Compounds with aromatic groups (e.g., 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl ester ) may exhibit enhanced lipophilicity, influencing membrane permeability compared to the aliphatic target compound.
Q & A
Q. How can researchers engineer enzymes to improve catalytic efficiency for this compound production?
- Methodology : Apply directed evolution or rational design (e.g., site-saturation mutagenesis at active sites) to enhance enzyme activity. Screen mutants using high-throughput assays (e.g., colorimetric detection of cofactor NADH depletion). Validate improvements via steady-state kinetics and thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
